molecular formula C24H36N2O B056614 2-(4-Hexylphenyl)-5-octoxypyrimidine CAS No. 121640-67-3

2-(4-Hexylphenyl)-5-octoxypyrimidine

Cat. No. B056614
Key on ui cas rn: 121640-67-3
M. Wt: 368.6 g/mol
InChI Key: JHVRCWNOXXETEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04882083

Procedure details

5-octyloxy-2-(4-hexylphenyl)pyrimidine ##STR10## 5-octyloxy-2-(4-heptylphenyl)pyrimidine ##STR11## 5-octyloxy-2-(4-octylphenyl)pyrimidine ##STR12## 5-octyloxy-2-(4-nonylphenyl)pyrimidine ##STR13## 5-octyloxy-2-(4-decylphenyl)pyrimidine ##STR14## 5-octyloxy-2-(4-undecylphenyl)pyrimidine 5-octyloxy-2-(4-dodecylphenyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-octyloxy-2-(4-undecylphenyl)pyrimidine 5-octyloxy-2-(4-dodecylphenyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:11]=[N:12][C:13]([C:16]2[CH:21]=[CH:20][C:19]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]C)=[CH:18][CH:17]=2)=[N:14][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(OC1C=NC(C2C=CC(CCCCCCCCCCCC)=CC=2)=NC=1)CCCCCCC.C(OC1C=NC(C2C=CC(CCCCCCCCCCC)=CC=2)=NC=1)CCCCCCC>>[CH2:1]([O:9][C:10]1[CH:15]=[N:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:18][CH:17]=2)=[N:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCC
Step Two
Name
5-octyloxy-2-(4-undecylphenyl)pyrimidine 5-octyloxy-2-(4-dodecylphenyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCCCCCCC.C(CCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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